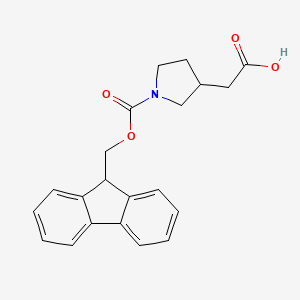

1-Fmoc-3-pyrrolidineacetic acid

Description

BenchChem offers high-quality 1-Fmoc-3-pyrrolidineacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fmoc-3-pyrrolidineacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)11-14-9-10-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVFSLBJPZLTLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Difference between Fmoc-proline and 1-Fmoc-3-pyrrolidineacetic acid

This guide provides an in-depth technical comparison between Fmoc-Proline (the standard α-amino acid) and 1-Fmoc-3-pyrrolidineacetic acid (a γ-amino acid analog). It is structured to assist researchers in selecting the appropriate building block for peptide synthesis, peptidomimetic design, and medicinal chemistry applications.[1]

Structural Topology, Synthetic Behavior, and Conformational Utility

Executive Summary

While both molecules share a pyrrolidine core and an Fmoc-protected secondary amine, they are topologically distinct.[1] Fmoc-Proline is a rigid α-amino acid used to induce kinks, turns, and constrain the backbone

Structural & Chemical Fundamentals

The fundamental difference dictates their behavior in both synthesis and biological recognition.[1]

| Feature | Fmoc-Proline (Fmoc-Pro-OH) | 1-Fmoc-3-pyrrolidineacetic acid |

| Class | α-Amino Acid | γ-Amino Acid (Cyclic GABA Analog) |

| Backbone Path | N | N |

| Spacer Length | 1 Carbon (Rigid) | 3 Carbons (Flexible Linker) |

| Chirality Location | C | C |

| Racemization Risk | High (via oxazolone formation) | Negligible (No chiral |

| Primary Utility | Turn inducer, | Spacer, Foldamer building block, GABA mimetic |

Topological Visualization

The following diagram contrasts the backbone connectivity and atom spacing between the Nitrogen (N) and Carbonyl (C=O) centers.

Caption: Topological comparison showing the 1-atom spacer in Proline versus the 3-atom spacer path in the acetic acid derivative.

Synthetic Considerations (SPPS)

Coupling TO the Residue (N-Terminal Elongation)

Both molecules present a secondary amine after Fmoc removal. This is a critical bottleneck in Solid Phase Peptide Synthesis (SPPS).[1]

-

Challenge: The steric bulk of the pyrrolidine ring hinders the approach of the incoming activated amino acid.

-

Solution: Use high-efficiency coupling reagents (HATU, COMU) and extended reaction times or double coupling.[1]

-

Monitoring: Standard Kaiser tests (ninhydrin) fail for secondary amines. Use the Chloranil test or p-Nitrophenyl ester test to monitor deprotection and coupling completion.

Coupling OF the Residue (C-Terminal Activation)

This is where the two molecules diverge significantly.

Fmoc-Proline:

-

Sterics: The carboxylic acid is attached directly to the ring (secondary carbon). Activation is slower and more prone to steric clashes.[1]

-

Racemization: High risk.[1] The

-proton is acidic and on the chiral center. Activation can lead to oxazolone formation and subsequent epimerization, especially if base (DIEA/NMM) is used in excess.[1] -

Diketopiperazine (DKP): If Pro is the second residue from the resin, it is highly prone to intramolecular cyclization (DKP formation), cleaving the dipeptide from the resin.[1]

1-Fmoc-3-pyrrolidineacetic acid:

-

Sterics: The carboxylic acid is attached to an exocyclic methylene group (primary carbon).[1] Activation is kinetically faster and less hindered than Proline.[1]

-

Racemization: Zero Risk. The chiral center is at C3 (the

-position relative to the carboxyl). The -

DKP: Reduced risk compared to Proline due to the increased distance and flexibility, though still possible in specific sequences.[1]

Conformational Impact & Medicinal Chemistry[2]

Proline: The Turn Inducer

Proline is unique because its

-

Effect: It acts as a "breaker" for

-helices and -

Structure: Favors

-turns (hairpins) and Polyproline II (PPII) helices.[1] -

Cis/Trans Isomerization: The peptide bond preceding Proline has a high probability (~10-30%) of adopting the cis conformation, which controls protein folding kinetics and "on/off" states in signaling.

1-Fmoc-3-pyrrolidineacetic acid: The Spacer & Scaffold

This molecule acts as a constrained

-

Effect: It extends the backbone by ~2.5 Å compared to Proline.[1]

-

Flexibility: The exocyclic -CH2-COOH allows for rotation that Proline forbids.[1] This makes it an excellent linker or spacer in PROTACs or bivalent ligands where a specific distance with defined vector orientation is required.[1]

-

Foldamers: In oligomers,

-amino acids can form specific helices (e.g., 14-helix) distinct from natural peptides.[1] The pyrrolidine ring restricts the N-C

Decision Matrix for Drug Design

Caption: Decision tree for selecting between Proline and the Acetic Acid derivative based on structural requirements.

Experimental Protocols

General Handling

-

Storage: Both should be stored at +2°C to +8°C, kept dry.

-

Solubility: Soluble in DMF, NMP, and DCM.[1]

Optimized Coupling Protocol (For Secondary Amines)

This protocol applies when coupling TO the N-terminus of either molecule (i.e., attaching the next amino acid).

Reagents:

-

Activator: HATU (0.95 eq) or COMU (0.95 eq)[1]

-

Base: DIEA (2.0 eq) or TMP (2,4,6-trimethylpyridine) for lower racemization of Cys/His.[1]

-

Solvent: DMF (anhydrous).[1]

Workflow:

-

Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Note: Use Chloranil test to confirm secondary amine presence (blue/green spots).

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

Activation: Dissolve incoming Fmoc-AA-OH (5 eq) and HATU (4.9 eq) in DMF. Add DIEA (10 eq).[1] Shake for 30 sec.

-

Coupling: Add activated solution to resin.[1] Shake for 60–90 minutes (double the standard time).

-

Double Coupling (Recommended): Drain, wash DMF (3x), and repeat step 3-4 if the sequence is difficult.[1]

-

Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Specific Note for 1-Fmoc-3-pyrrolidineacetic acid

When using this molecule as the incoming acid:

-

Racemization: No special precautions needed (no chiral

-proton).[1] -

Activation: Standard HBTU/DIEA is sufficient; HATU is not strictly necessary unless the previous residue on resin is sterically hindered (e.g., N-methyl AA).[1]

References

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (2000).[1] Oxford University Press.[1] Link[1]

-

Conform

-amino acids in foldamers. Vasudev, P.G., et al. (2011).[1] Chemical Reviews, 111(7), 4579-4611.[1] Link[1] -

Pyrrolidine-based scaffolds in medicinal chemistry. Neubauer, S., et al. (2014).[1] Bioorganic & Medicinal Chemistry Letters. Link

-

Racemization in Peptide Synthesis. Benoiton, N.L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1] Link

-

Secondary Amine Coupling Efficiency. Isidro-Llobet, A., et al. (2009).[1] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

Sources

Methodological & Application

Synthesis of gamma-peptides using 1-Fmoc-3-pyrrolidineacetic acid

Application Note: High-Efficiency Solid-Phase Synthesis of -Peptide Foldamers Using 1-Fmoc-3-pyrrolidineacetic Acid

Abstract & Strategic Overview

The incorporation of constrained

1-Fmoc-3-pyrrolidineacetic acid serves as a critical building block in this domain. Structurally, it features a pyrrolidine ring containing the backbone nitrogen and a methylene-carboxyl tail at the C3 position. This creates a 4-bond separation between the amine and carbonyl (

Why this matters: Unlike flexible linear

The Challenge: The successful synthesis of peptides using this monomer is complicated by two factors:

-

Secondary Amine Nucleophile: Upon Fmoc removal, the exposed amine is part of a secondary cyclic system (pyrrolidine), significantly reducing nucleophilicity compared to primary amines.

-

Steric Bulk: The ring structure imposes steric hindrance, making subsequent acylation difficult and prone to deletion sequences.

This guide details an optimized Solid-Phase Peptide Synthesis (SPPS) protocol designed to overcome these barriers using high-efficiency coupling reagents (HATU/HOAt) and specialized monitoring techniques.

Critical Reagents & Material Science

To ensure reproducibility, the following reagent grades and specifications are required.

| Reagent Category | Recommended Specification | Rational for Selection |

| Building Block | 1-Fmoc-3-pyrrolidineacetic acid (Enantiopure recommended) | Purity >98%.[1] Free amine content <0.2% to prevent double insertions.[1] |

| Coupling Agent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Mandatory for this residue. Generates the highly reactive OAt-ester, essential for acylating the sterically hindered secondary amine. |

| Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Synergistic with HATU to suppress racemization and accelerate reaction kinetics via neighboring group effects (pyridine nitrogen). |

| Base | DIEA (Diisopropylethylamine) | Non-nucleophilic base. Use fresh (amine-free) DMF to prevent premature Fmoc removal. |

| Monitoring | Chloranil & Acetaldehyde | Critical: The standard Kaiser (Ninhydrin) test is ineffective for secondary amines (false negatives). Chloranil reliably detects free pyrrolidine nitrogens. |

| Resin | Rink Amide or 2-Chlorotrityl Chloride | Rink Amide for C-terminal amides (stable). 2-CTC for C-terminal acids (prevents diketopiperazine formation). |

Experimental Workflow Visualization

The following diagram outlines the decision logic for coupling cycles, specifically distinguishing between standard residues and the hindered 1-Fmoc-3-pyrrolidineacetic acid.

Figure 1: Adaptive SPPS workflow distinguishing between standard primary amine elongation and the rigorous requirements for the secondary amine of the pyrrolidine scaffold.

Detailed Protocol: Synthesis of -Peptides[2]

Phase A: Resin Preparation & Loading

Assumption: Using Rink Amide MBHA resin (0.5–0.7 mmol/g) for C-terminal amide.

-

Swelling: Place resin in the reaction vessel. Add DMF (10 mL/g resin) and shake for 30 min. Drain.

-

Initial Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

First Residue Loading:

-

Dissolve 1-Fmoc-3-pyrrolidineacetic acid (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF.

-

Add DIEA (6 eq) to activate.

-

Add to resin immediately. Shake for 60 min.

-

Note: The first coupling to the linker is usually efficient.

-

Phase B: Chain Elongation (The Critical Steps)

This phase describes the cycle after the pyrrolidine residue is on the resin (coupling to the secondary amine).

Step 1: Fmoc Deprotection[2][3][4]

-

Add 20% Piperidine/DMF (containing 0.1 M HOBt to suppress aspartimide formation if Asp is present).

-

Shake for 5 min. Drain.

-

Add fresh 20% Piperidine/DMF. Shake for 15 min. Drain.

-

Extensive Wash: DMF (

min). Crucial: Residual piperidine forms adducts with HATU.

Step 2: The "Difficult" Coupling (Acylating the Pyrrolidine Ring)

Target: Forming the tertiary amide bond.

-

Activation:

-

Amino Acid (Next residue): 4.0 equivalents.

-

HATU: 3.9 equivalents.

-

HOAt: 4.0 equivalents.

-

DIEA: 8.0 equivalents.

-

Solvent: DMF (Max concentration, ~0.3 M).

-

-

Reaction:

-

Pre-activate the mixture for 30 seconds (yellow color develops).

-

Add to the resin-bound pyrrolidine amine.

-

Shake for 60–90 minutes .

-

-

Double Coupling (Mandatory):

-

Drain. Do not wash extensively (just 1x DMF).

-

Repeat the activation and addition steps with fresh reagents.

-

Shake for another 60 minutes.

-

Step 3: Monitoring (Chloranil Test)

Do not use Kaiser Test.

-

Take a few resin beads in a small glass tube.

-

Add 2 drops of 2% acetaldehyde in DMF.

-

Add 2 drops of 2% p-chloranil in DMF.

-

Wait 5 minutes.

-

Blue/Green Beads: Positive (Free secondary amine present).[5]

Recouple. -

Yellow/Clear Beads: Negative (Coupling complete).

Proceed.

-

Phase C: Cleavage & Isolation

-

Final Wash: DCM (

min) followed by MeOH ( -

Cleavage Cocktail: Prepare TFA/TIS/Water (95:2.5:2.5).

-

Reaction: Add cocktail to resin. Shake for 2–3 hours at room temperature.

-

Precipitation: Filter filtrate into cold diethyl ether (

C). Centrifuge to pellet the peptide.

Troubleshooting & Optimization

Incomplete Coupling (Persistent Blue Chloranil)

If the pyrrolidine amine fails to react after double coupling:

-

Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP solvates aggregated peptide chains better.

-

Elevated Temperature: Perform the coupling at

C (microwave or water bath). Caution: Avoid heating if Cys or His are present to prevent racemization. -

Change Reagent: Use PyAOP (Phosphonium analog of HATU) or COMU . PyAOP often works better for extremely hindered amines.

Diketopiperazine (DKP) Formation

If the 1-Fmoc-3-pyrrolidineacetic acid is the second residue from the C-terminus (C-term acid), DKP formation is a high risk during Fmoc removal.

-

Solution: Use 2-Chlorotrityl Chloride resin and extremely bulky protecting groups on the first residue.

Solubility of -Peptides

Gamma-peptides can be hydrophobic.

-

Analysis: If HPLC peaks are broad, run the column at

C.

References

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

- Foundational text on foldamer design principles.

-

Seebach, D., et al. (2004). Gamma-Peptides—The Third World of beta-Peptides? Chemistry & Biodiversity, 1(8), 1111–1239. Link

- Comprehensive review on gamma-peptide synthesis and structures.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][7] Journal of the American Chemical Society, 115(10), 4397–4398. Link

- Establishes the mechanism of HOAt/H

-

Vojkovsky, T. (1995).[8] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.[8]

- The definitive protocol for the Chloranil test.

-

Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Link

- Reference for reagent selection (H

Sources

- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 2. cem.hu [cem.hu]

- 3. biovera.com.au [biovera.com.au]

- 4. chempep.com [chempep.com]

- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

Liquid phase peptide synthesis methods for pyrrolidine derivatives

Application Notes and Protocols

Topic: Liquid-Phase Peptide Synthesis (LPPS) Methods for Pyrrolidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Liquid-Phase Synthesis for Pyrrolidine-Containing Peptides

Peptides incorporating pyrrolidine derivatives, most notably proline, play a crucial role in medicinal chemistry and drug discovery. The rigid, cyclic structure of the pyrrolidine ring imparts unique conformational constraints on the peptide backbone, influencing secondary structure and enhancing metabolic stability. While Solid-Phase Peptide Synthesis (SPPS) is a dominant methodology for producing long peptides, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, remains a highly relevant and often superior strategy for specific applications.[1][2]

LPPS is particularly advantageous for the synthesis of short to medium-sized peptides, complex sequences prone to aggregation on a solid support, and in scenarios where large-scale production is required.[1][3][4] The defining feature of LPPS is that all reactions—coupling, deprotection, and purification—are carried out in a homogeneous solution.[5][6] This allows for the isolation and characterization of intermediates at each step, ensuring high purity of the final product and greater control over the synthetic process.[6] This level of control is invaluable when incorporating structurally demanding building blocks like pyrrolidine derivatives, which can influence reaction kinetics and introduce unique synthetic challenges.

This guide provides a detailed overview of the principles, methodologies, and practical protocols for the LPPS of peptides containing pyrrolidine derivatives, designed to equip researchers with the knowledge to leverage this powerful technique effectively.

Foundational Principles of Liquid-Phase Peptide Synthesis

Successful LPPS hinges on the strategic use of protecting groups and the efficient formation of amide bonds through activating agents. The entire process is a cycle of controlled reactions, each followed by a purification step.[4][6]

Protecting Group Strategy

To ensure the specific, sequential formation of peptide bonds, the reactive amino and carboxyl groups must be temporarily blocked or "protected".[7]

-

N-Terminal Protection: The α-amino group of the incoming amino acid is protected to prevent self-polymerization. Common protecting groups include:

-

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate and removed with a strong acid like trifluoroacetic acid (TFA).[7]

-

Fmoc (9-fluorenylmethyloxycarbonyl): Introduced using Fmoc-Cl and cleaved under mild basic conditions, typically with a piperidine solution.[7][8]

-

Cbz (Carboxybenzyl): Also known as Z-group, it is removed by catalytic hydrogenation.

-

-

C-Terminal Protection: The C-terminal carboxyl group of the growing peptide chain is typically protected as an ester (e.g., methyl or benzyl ester) to prevent it from reacting during the coupling step.[7]

Peptide Bond Formation: Activation and Coupling

The formation of a peptide bond between a free amine and a carboxylic acid is thermodynamically unfavorable and requires the "activation" of the carboxyl group.[5] This is achieved using coupling reagents that convert the carboxylate into a more reactive intermediate.[5]

The choice of coupling reagent is critical for ensuring high yields and minimizing racemization, a side reaction that can compromise the stereochemical integrity of the peptide.

Table 1: Comparison of Common Coupling Reagents in LPPS

| Reagent Class | Example | Acronym | Key Features & Causality | Byproduct Solubility |

| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC | The first widely used coupling reagent; highly effective and low-cost.[5][9] Activates carboxyl group to form a reactive O-acylisourea intermediate.[6] Prone to forming an insoluble byproduct, making it ideal for LPPS where it can be easily filtered off.[9][10] | Insoluble (DCU) |

| Carbodiimide | N,N'-Diisopropylcarbodiimide | DIC | A liquid alternative to DCC, offering easier handling.[9] The diisopropylurea byproduct is more soluble than DCU, which can simplify workup in some cases. Often used with additives like HOBt to suppress racemization.[10] | More Soluble |

| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC/WSC | Water-soluble carbodiimide.[5][9] The urea byproduct is also water-soluble, allowing for removal by simple aqueous extraction, which is highly advantageous in both organic and aqueous-phase syntheses.[10] | Water-Soluble |

| Uronium Salt | HATU | HATU | Highly efficient and fast-reacting, even with sterically hindered amino acids.[9] The 7-azabenzotriazole base is a superior leaving group, which accelerates the coupling reaction and minimizes racemization. Requires a non-nucleophilic base (e.g., DIPEA) for activation.[9] | Soluble |

| Phosphonium Salt | PyBOP/PyAOP | PyBOP | Generates an active ester in situ. Known for low racemization rates. PyAOP is particularly effective for coupling N-methylated amino acids and for peptide cyclization.[10][11] | Soluble |

| Anhydride | Propylphosphonic Anhydride | T3P® | A biomimetic reagent that forms a mixed anhydride intermediate.[12] The reaction is fast, efficient, and generates water-soluble byproducts, simplifying purification.[12] | Water-Soluble |

Core LPPS Workflow and Protocols

The general workflow for LPPS is an iterative cycle. For the synthesis of a dipeptide, the process involves protecting the constituent amino acids, coupling them, and then selectively deprotecting as needed for further chain elongation.

Protocol 1: Stepwise Synthesis of a Proline-Containing Dipeptide (Boc-Ala-Pro-OMe) using DCC

This protocol details the synthesis of Boc-L-Alaninyl-L-Proline methyl ester. Proline is chosen for its pyrrolidine structure. This method is a classic example of LPPS, where the insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.[9]

Materials:

-

Boc-L-Alanine (Boc-Ala-OH)

-

L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

-

Preparation of Free Amine:

-

Dissolve L-Proline methyl ester hydrochloride (1.0 eq) in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes. The formation of triethylammonium chloride salt may be observed as a precipitate.

-

-

Coupling Reaction:

-

In a separate flask, dissolve Boc-L-Alanine (1.0 eq) in DCM.

-

Add this solution to the cold solution of H-Pro-OMe from Step 1.

-

Dissolve DCC (1.05 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0°C. The immediate formation of a white precipitate (DCU) is expected.

-

Allow the reaction to warm to room temperature and stir overnight (12-18 hours). The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Causality: The primary goal of the work-up is to remove the DCU byproduct, unreacted starting materials, and the coupling agent.

-

Filter the reaction mixture through a sintered glass funnel or celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2x) to remove any unreacted amine and excess base.

-

Saturated NaHCO₃ solution (2x) to remove unreacted Boc-Ala-OH.

-

Brine (1x) to reduce the amount of dissolved water in the organic phase.

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude protected dipeptide.

-

-

Final Purification and Characterization:

-

The crude product can often be purified further by flash column chromatography on silica gel or by recrystallization if it is a solid.

-

Confirm the identity and purity of the final product (Boc-Ala-Pro-OMe) using techniques such as NMR spectroscopy and Mass Spectrometry.

-

Advanced Strategy: Convergent Fragment Condensation

For synthesizing longer peptides, a stepwise linear approach can lead to a cumulative decrease in yield and difficulty in purification. A more efficient strategy is convergent synthesis, or fragment condensation.[6] In this approach, smaller peptide fragments (typically 2-5 residues) are synthesized and purified separately via LPPS and then coupled together.

Advantages of Fragment Condensation:

-

Higher Overall Yield: Purifying smaller fragments is more efficient than purifying a single long, crude peptide.

-

Easier Purification: The molecular weight difference between the coupled product and the starting fragments is significant, simplifying chromatographic separation.

-

Reduced Risk of Racemization: Coupling is performed at the C-terminus of a peptide fragment rather than a single amino acid. While this can increase racemization risk at the activated residue, careful selection of coupling reagents (e.g., HATU, or carbodiimides with additives like HOBt) can effectively suppress this side reaction.[10]

Purification and Analysis of Pyrrolidine-Containing Peptides

Purification is a cornerstone of LPPS.[3] Unlike SPPS where excess reagents are washed away from a resin, in LPPS, the product must be isolated from a solution containing byproducts and unreacted materials.[6]

-

Extraction & Precipitation: As demonstrated in the protocol, liquid-liquid extraction is a powerful first step to remove acidic, basic, and water-soluble impurities. Precipitation can also be used, especially with larger peptides, by adding a non-solvent.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for peptide purification.[13] Separation is based on the hydrophobicity of the peptide. A non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase, typically a gradient of water and acetonitrile containing an ion-pairing agent like TFA.[13][14] More hydrophobic peptides are retained longer on the column.[15]

-

Analytical Techniques: The purity and identity of the final peptide are confirmed using:

-

Analytical RP-HPLC: To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure, especially for complex peptidomimetics or to check for racemization.

-

Conclusion

Liquid-Phase Peptide Synthesis provides a robust, scalable, and highly controlled platform for the synthesis of peptides, particularly those containing challenging residues like pyrrolidine derivatives. While often more labor-intensive than SPPS due to the necessity of intermediate purification, LPPS offers unparalleled precision, leading to high-purity products.[6] Its suitability for both stepwise and convergent strategies makes it an indispensable tool for academic research and the industrial-scale production of short-to-medium length peptide therapeutics. By understanding the core principles of protection, coupling, and purification, researchers can effectively harness LPPS to construct complex and conformationally defined pyrrolidine-based peptides and peptidomimetics.

References

- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.

-

Macías, A., Ramallal, A. M., Alonso, E., del Pozo, C., & González, J. (2006). Synthesis of enantiopure pyrrolidine-derived peptidomimetics and oligo-beta-peptides via nucleophilic ring-opening of beta-lactams. The Journal of Organic Chemistry, 71(20), 7721–7730. [Link]

- Unknown Author. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?.

- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.

- Gilson. (n.d.).

- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- CPC Scientific. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CPC Scientific.

- Merck Millipore. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. Merck Millipore.

- Smith, A. B., 3rd, & Hirschmann, R. (n.d.). Pyrrolinone-pyrrolidine Oligomers As Universal Peptidomimetics. PMC.

- Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Luxembourg Bio Technologies.

- Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.

- ProteoGenix. (n.d.). Liquid-Phase Peptide Synthesis Services. ProteoGenix.

- Macías, A., Ramallal, A. M., Alonso, E., del Pozo, C., & González, J. (2006). Collection - Synthesis of Enantiopure Pyrrolidine-Derived Peptidomimetics and Oligo-β-peptides via Nucleophilic Ring-Opening of β-Lactams†. The Journal of Organic Chemistry. Figshare.

- Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses. Neuland Labs.

- Smith, A. B., 3rd, & Hirschmann, R. (n.d.). Pyrrolinone-Based Peptidomimetics: “Let the Enzyme or Receptor be the Judge”. PMC.

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.

- Bhat, P. (2025, July 10). Solid vs Liquid Peptide Synthesis: Choose the Right CDMO Partner. Pharmaoffer.com.

- ResolveMass Laboratories Inc. (2026, January 26). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?.

- Unknown Author. (2021, August 23). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production.

- Waters. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

- Bachem. (2025, May 12). What Is Liquid Phase Peptide Synthesis?. Bachem.

- Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.

- CD Formulation. (n.d.). Liquid-Phase Peptide Synthesis (LPPS) Technology.

- Springer Nature Experiments. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin.

- ResearchGate. (2017, August 8). Solution phase peptide synthesis with only free amino acids.

- Bachem. (n.d.). Introduction to Peptide Synthesis Methods. Bachem.

- PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

- Google Patents. (n.d.). EP0598899B1 - Liquid phase synthesis of peptides and peptide derivatives.

- Tolomelli, A., Cabri, W., et al. (2023, October 19). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). IRIS - Unibo.

Sources

- 1. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]

- 4. Liquid-Phase Peptide Synthesis (LPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 6. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EP0598899B1 - Liquid phase synthesis of peptides and peptide derivatives - Google Patents [patents.google.com]

- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 10. peptide.com [peptide.com]

- 11. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [merckmillipore.com]

- 12. cris.unibo.it [cris.unibo.it]

- 13. bachem.com [bachem.com]

- 14. lcms.cz [lcms.cz]

- 15. gilson.com [gilson.com]

Troubleshooting & Optimization

Technical Support Center: Chiral Integrity of 1-Fmoc-3-pyrrolidineacetic acid

Executive Summary: The "Insulated Chiral Center" Paradox

Welcome to the technical support hub for 1-Fmoc-3-pyrrolidineacetic acid .

If you are visiting this page, you are likely observing double peaks in your HPLC/UPLC traces after coupling this specific building block and suspect racemization.

Immediate Diagnosis: Unlike standard

The chiral center at position 3 of the pyrrolidine ring is separated from the activated carbonyl by a methylene (

If you observe "isomers," you are likely encountering one of two scenarios:

-

The Rotamer Effect (Most Likely): Cis/trans isomerization of the tertiary amide bond on the pyrrolidine ring, creating "ghost" peaks in chromatography.

-

Starting Material Impurity: The commercial building block was supplied as a racemate or with low enantiomeric excess (ee).

Part 1: The Rotamer Trap (Troubleshooting "Ghost" Racemization)

Pyrrolidine derivatives are notorious for displaying distinct cis and trans rotamers on HPLC/UPLC timescales. This is often misdiagnosed as racemization.

The Mechanism

Due to the steric bulk of the Fmoc group and the restricted rotation of the pyrrolidine ring, the

Diagnostic Protocol: The Temperature Stress Test

To confirm if your double peaks are rotamers or true enantiomers, perform the following experiment:

Step 1: Run your standard analytical HPLC gradient at 25°C . Note the retention times and integration of the two peaks. Step 2: Heat the column compartment to 50°C - 60°C (ensure your column is rated for this). Step 3: Re-run the exact same sample.

| Observation | Diagnosis | Action Required |

| Peaks Coalesce (Merge) | Rotamers | No action. The product is pure. The peaks will merge into a single sharp peak at higher temperatures due to rapid interconversion. |

| Peaks Remain Separated | Enantiomers/Diastereomers | Your product contains true chiral impurities. Proceed to Part 3 (Sourcing). |

Part 2: Safe Activation Protocols (Best Practices)

While the chiral center is insulated, the activation of the acetic acid side chain still requires care to prevent

Recommended Workflow: Oxyma/DIC Activation

This method generates the active ester at neutral to slightly acidic pH, preventing any remote possibility of base-catalyzed elimination or degradation.

Reagents:

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

-

Solvent: DMF or NMP (Anhydrous)

Protocol:

-

Dissolution: Dissolve 1-Fmoc-3-pyrrolidineacetic acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

-

Activation: Add DIC (3.0 eq) to the mixture.

-

Pre-activation: Stir for 2-3 minutes at room temperature. Note: The solution may turn yellow/orange; this is normal.

-

Coupling: Add the pre-activated mixture to the resin-bound free amine.

-

Reaction Time: Agitate for 45–60 minutes.

Why Avoid HBTU/HATU + DIEA?

While effective, uronium salts (HBTU, HATU) require a tertiary base (DIEA/NMM). In pyrrolidine chemistry, excess base can sometimes lead to obscure side reactions or promote premature Fmoc removal (slow) if the coupling is prolonged. Oxyma/DIC is a "base-free" activation method that is safer for sensitive substrates.

Part 3: Visualization of the "Insulation" Effect

The following diagram illustrates why the standard racemization pathway (Oxazolone formation) is blocked in this molecule compared to a standard amino acid.

Figure 1: Comparison of racemization risks. The methylene bridge in 3-pyrrolidineacetic acid prevents the resonance stabilization required for racemization.

Part 4: Frequently Asked Questions (FAQs)

Q1: I definitely see two peaks that do not merge at high temperature. What now?

A: You likely have a contaminated starting material. Many 3-substituted pyrrolidines are synthesized via cycloaddition reactions that produce racemates. If the resolution step by the vendor was incomplete, you will receive a mixture of

-

Action: Request a Chiral HPLC Certificate of Analysis (CoA) from your vendor specifically for the batch you possess. Standard reverse-phase HPLC purity checks (

) often hide enantiomeric impurities.

Q2: Can I use PyBOP or HATU? A: Yes, but strictly control the base equivalents. Use exactly 2.0 eq of DIEA relative to the amino acid. Excess base serves no purpose here and increases the risk of aspartimide-like side reactions if Asp/Asn residues are present in the peptide sequence.

Q3: Is this molecule the same as Fmoc-

-

Fmoc-

-Proline is usually Fmoc-pyrrolidine-3-carboxylic acid. In that molecule, the chiral center is alpha to the carboxyl group. It is prone to racemization.[3][4] -

Fmoc-3-pyrrolidineacetic acid (your molecule) has an extra carbon (acetic acid side chain). It is structurally a

-amino acid derivative and is stereochemically stable.

References

-

Albericio, F., & El-Faham, A. (2018). Oxyma Pure: The efficient additive for peptide synthesis.[5] Organic Process Research & Development. Link

-

Beilstein Institute. (2014).[6] Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry.[6] Link

-

Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

-

Phenomenex Application Note. (2023).

-Amino Acids.Link -

Merck Millipore. (2023). Novabiochem® Coupling Reagents and Protocols.Link

Sources

Technical Support Center: Advanced Coupling Strategies for Difficult Fmoc-Pyrrolidine Sequences

Current Status: Operational Ticket ID: PRO-COUPLING-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Pyrrolidine Problem"

In Solid Phase Peptide Synthesis (SPPS), Fmoc-pyrrolidine (Pro) sequences represent a unique intersection of steric and electronic challenges. Unlike primary amines, the secondary amine of proline is incorporated into a five-membered ring, creating significant steric bulk around the nucleophilic center.

Why Standard Protocols Fail:

-

Steric Hindrance: The cyclic nature of proline restricts the approach of bulky activated esters (like Fmoc-AA-OBt).

-

Lower Nucleophilicity: While secondary amines are generally more basic, the steric environment often renders them less nucleophilic in the context of acylation.

-

Diketopiperazine (DKP) Formation: When Pro is at the C-terminus or penultimate position, the chain is highly susceptible to back-biting, leading to premature cleavage and yield loss.

This guide provides a validated escalation matrix for coupling agents when standard HBTU/HCTU protocols fail.

Module 1: Diagnostic Framework

Before switching reagents, diagnose the specific failure mode using the symptoms below.

| Symptom | Probable Cause | Diagnostic Test |

| Deletion Sequences (n-1) | Incomplete coupling due to steric hindrance. | Chloranil Test (Standard Kaiser test usually fails/gives false negatives for secondary amines). |

| Mass -18 Da or Truncation | Diketopiperazine (DKP) formation.[1][2] Common in Xaa-Pro-OResin sequences. | LC-MS analysis of the cleavage cocktail (look for cyclic dipeptide). |

| Double Hits (+ Amino Acid) | Guanidinylation of the amine. | Occurs with Uronium salts (HBTU/HATU) if excess reagent is used or activation is slow. |

Module 2: The Arsenal (Alternative Coupling Agents)

When HBTU fails, do not simply increase equivalents. Switch the mechanism.

COMU (The Modern Standard)

-

Chemistry: Uronium salt based on Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

-

Why it works: Superior leaving group effect compared to HOBt/HOAt. It minimizes racemization and is safer (non-explosive) than HATU.[3]

-

Best for: General difficult couplings where HBTU yields are <80%.

PyAOP (The Phosphonium Powerhouse)

-

Chemistry: Phosphonium salt of HOAt (7-Azabenzotriazole).

-

Why it works: Unlike Uronium salts (HATU), Phosphonium salts (PyAOP) cannot react with the N-terminal amine to form guanidines.[4] This allows you to use PyAOP in excess or for prolonged reaction times without side reactions.

-

Best for: extremely hindered couplings (e.g., N-Me-AA to Pro) or cyclization steps.

TFFH (The "Nuclear" Option)

-

Chemistry: Tetramethylfluoroformamidinium hexafluorophosphate.[4][5][6]

-

Why it works: It converts the Fmoc-Amino Acid into an Acid Fluoride in situ. Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of the proline ring better than bulky active esters.

-

Best for: Aib-Pro, Pro-Pro, or N-Me-Xaa couplings.

Module 3: Experimental Protocols

Protocol A: High-Efficiency COMU Coupling

Use this as your first line of defense against difficult Pro sequences.

-

Reagents:

-

Fmoc-AA-OH (3.0 eq)

-

COMU (3.0 eq)

-

DIPEA (6.0 eq)

-

Solvent: DMF (anhydrous)

-

-

Procedure:

-

Note: COMU hydrolyzes faster than HBTU. Do not pre-activate for >2 minutes.

Protocol B: PyAOP "Double Couple" Strategy

Use this for sequences prone to guanidinylation or requiring long reaction times.

-

Reagents:

-

Fmoc-AA-OH (4.0 eq)

-

PyAOP (4.0 eq)

-

HOAt (4.0 eq) - Optional additive for extra suppression of racemization

-

DIPEA (8.0 eq)

-

-

Procedure:

-

Dissolve AA, PyAOP, and HOAt in NMP (N-methylpyrrolidone). NMP often swells resin better than DMF for difficult sequences.

-

Add DIPEA and add to resin.[2]

-

Reaction Time: 2 hours at 40°C (if resin allows) or 4 hours at RT.

-

Repeat: Drain and repeat the coupling once (Double Coupling).

-

Protocol C: TFFH (In-Situ Acid Fluoride)

Use this for Aib-Pro or Pro-Pro linkages.

-

Reagents:

-

Fmoc-AA-OH (4.0 eq)

-

TFFH (4.0 eq)

-

DIPEA (8.0 eq)

-

Solvent: DCM/DMF (1:1 ratio) - DCM helps solubilize the acid fluoride intermediate.

-

-

Procedure:

Module 4: Visualizing the Decision Process

The following decision tree illustrates the logic for selecting the correct coupling agent based on sequence difficulty and steric hindrance.

Caption: Decision Matrix for selecting coupling agents based on steric hindrance and sequence position.

Module 5: Troubleshooting & FAQs

Q1: Why can't I just use HATU for everything? A: HATU is excellent but has two flaws:

-

Guanidinylation: If the coupling is slow (common with Pro), the N-terminus can attack the HATU itself, permanently capping the chain.

-

Stability: HATU solutions in DMF are unstable over long periods (e.g., overnight automated runs). COMU is more stable and PyAOP avoids the guanidinylation risk.

Q2: How do I prevent Diketopiperazine (DKP) formation on Pro-Pro sequences? A: DKP happens when the N-terminal amine attacks the ester linkage to the resin.

-

Solution 1: Use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl group prevents the attack.

-

Solution 2: Optimize deprotection. DKP is base-catalyzed.[7] Use DBU/Piperidine cocktails for shorter times, or wash immediately after deprotection.

Q3: My Kaiser test is negative, but MS shows a deletion. Why? A: The Kaiser (Ninhydrin) test relies on primary amines. Proline is a secondary amine and will not turn blue/purple. It may turn faint reddish-brown, which is hard to see.

-

Fix: Use the Chloranil Test (turns blue for secondary amines) or perform a micro-cleavage and analyze by LC-MS.

Q4: Can I use microwave heating with these reagents? A:

-

COMU: Yes, highly effective at 50°C.

-

PyAOP: Yes, stable at heat.

-

TFFH: Use caution. Acid fluorides are very reactive; heating may cause hydrolysis if solvents aren't perfectly dry. Stick to RT or 40°C max.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Comprehensive review of COMU and PyAOP mechanisms).

-

Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. J. Am. Chem. Soc.[5] (Original description of TFFH/Acid Fluoride method).

-

Giraud, M., et al. (1999). Diketopiperazine formation: a specific side reaction in the synthesis of Pro-containing peptides. (Mechanistic insight into DKP).

-

Bachem Technical Guides. Peptide Coupling Reagents Guide. (Practical data on reagent stability and selection).

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Characterization of 1-Fmoc-3-pyrrolidineacetic Acid

Introduction: The Analytical Imperative for Novel Peptide Building Blocks

In the landscape of modern drug discovery and peptide chemistry, the structural integrity of synthetic building blocks is paramount. Non-proteinogenic amino acids, such as 1-(9-fluorenylmethoxycarbonyl)-3-pyrrolidineacetic acid (1-Fmoc-3-pyrrolidineacetic acid), are invaluable scaffolds for creating peptides and peptidomimetics with unique conformational constraints and enhanced pharmacological properties.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS), enabling milder reaction conditions compared to older Boc/Benzyl approaches.[3] Consequently, rigorous, multi-faceted analytical characterization is not merely a quality control step but a foundational requirement for ensuring the success of complex multi-step syntheses and the ultimate efficacy of the target molecule.

This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of 1-Fmoc-3-pyrrolidineacetic acid. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the insights derived from ¹H NMR with those from complementary techniques like ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 1: Primary Structural Elucidation via ¹H NMR Spectroscopy

¹H NMR spectroscopy is the gold standard for the initial structural confirmation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a compound like 1-Fmoc-3-pyrrolidineacetic acid, ¹H NMR allows for the unambiguous verification that the Fmoc group has been successfully attached to the pyrrolidine ring and that the overall molecular framework is intact.

Experimental Protocol: A Step-by-Step Guide

The following protocol is designed for acquiring a high-resolution ¹H NMR spectrum on a standard 400 or 500 MHz spectrometer.[4][5] The choices within this protocol are deliberate to ensure data quality and reproducibility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-Fmoc-3-pyrrolidineacetic acid. The causality here relates to achieving an optimal signal-to-noise ratio without causing issues of solubility or line broadening from excessive concentration.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.

-

Expert Insight: CDCl₃ is often preferred for its ability to solubilize many protected amino acids and its relatively simple residual solvent peak.[4] However, if the carboxylic acid proton is of particular interest, DMSO-d₆ is a superior choice as it is less likely to engage in rapid proton exchange, allowing the acidic proton to be observed as a broad singlet.

-

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a universal reference point.[6]

-

-

Instrumental Setup & Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C) for several minutes to prevent spectral drift.

-

Perform standard instrument tuning and shimming procedures to maximize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

-

Acquire the spectrum using a standard pulse program. A typical acquisition involves 16 to 64 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds. The number of scans is a trade-off between experimental time and achieving a good signal-to-noise ratio.

-

Logical Workflow for ¹H NMR Characterization

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

Caption: Logical workflow for the ¹H NMR characterization of 1-Fmoc-3-pyrrolidineacetic acid.

Interpreting the Spectrum: A Signature Fingerprint

The ¹H NMR spectrum of 1-Fmoc-3-pyrrolidineacetic acid can be divided into three key regions corresponding to the Fmoc group, the pyrrolidine ring, and the acetic acid moiety. The presence of rotamers (due to restricted rotation around the carbamate C-N bond) can sometimes lead to the broadening or duplication of peaks, especially those on the pyrrolidine ring adjacent to the nitrogen.

Table 1: Typical ¹H NMR Spectral Data for 1-Fmoc-3-pyrrolidineacetic acid (in CDCl₃)

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Insight |

| Fmoc Aromatic (4H) | 7.75 - 7.80 | Doublet (d) | 4H | Protons on the fluorenyl group adjacent to the five-membered ring. Confirms Fmoc presence.[7] |

| Fmoc Aromatic (4H) | 7.25 - 7.45 | Multiplet (m) | 4H | Remaining aromatic protons on the fluorenyl group.[7] |

| Fmoc CH | 4.20 - 4.30 | Triplet (t) | 1H | The single proton on the 9-position of the fluorenyl group. |

| Fmoc CH₂ | 4.40 - 4.50 | Doublet (d) | 2H | The methylene protons of the Fmoc carbamate linker. |

| Pyrrolidine CH₂ (N-CH₂) | 3.20 - 3.70 | Multiplet (m) | 4H | Protons on carbons 2 and 5 of the pyrrolidine ring, adjacent to the nitrogen. Often complex due to rotamers. |

| Pyrrolidine CH | 2.50 - 2.70 | Multiplet (m) | 1H | The single proton at position 3 of the pyrrolidine ring. |

| Pyrrolidine CH₂ | 1.60 - 2.20 | Multiplet (m) | 2H | Protons on carbon 4 of the pyrrolidine ring. |

| Acetic Acid CH₂ | 2.30 - 2.50 | Doublet (d) | 2H | The methylene protons of the acetic acid side chain. |

| Carboxylic Acid OH | ~11.0 - 12.0 | Broad Singlet (br s) | 1H | The acidic proton. Often not observed in CDCl₃ due to exchange; readily seen in DMSO-d₆. |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.

Part 2: A Comparative Analysis of Characterization Techniques

While ¹H NMR is indispensable for structural confirmation, a comprehensive characterization relies on orthogonal techniques that provide different, complementary information. Relying on a single method can leave critical questions of purity and mass accuracy unanswered.

Alternative and Complementary Methods

-

¹³C NMR Spectroscopy: This technique provides a count of unique carbon atoms and information about their chemical environment (e.g., C=O, aromatic C, aliphatic C). It is less sensitive than ¹H NMR but is excellent for confirming the carbon skeleton of the molecule and identifying the presence of key functional groups like carbonyls from the Fmoc and carboxylic acid groups.[8][9]

-

Mass Spectrometry (MS): MS is the definitive technique for determining the molecular weight of a compound.[10] High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the elemental composition, leaving no ambiguity about the molecular formula. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of a compound.[11] By separating the sample from potential impurities (e.g., residual starting materials, side-products), it provides a quantitative measure of purity, typically expressed as a percentage area of the main peak. Chiral HPLC methods can also be employed to determine the enantiomeric purity of the compound.[7]

Comparative Data Summary

The following table objectively compares the information provided by each analytical technique in the context of characterizing 1-Fmoc-3-pyrrolidineacetic acid.

Table 2: Comparison of Analytical Techniques

| Technique | Primary Information Provided | Advantages | Limitations |

| ¹H NMR | Detailed proton environment, proton-proton connectivity, relative proton count, structural isomerism. | - Provides rich structural detail.- Non-destructive.- Relatively fast for routine checks. | - Less sensitive than MS.- Can be difficult to quantify low-level impurities.[12]- Complex spectra can be challenging to interpret fully. |

| ¹³C NMR | Carbon skeleton, number of unique carbons, presence of key functional groups (e.g., carbonyls). | - Complements ¹H NMR for full structural assignment.- Excellent for confirming functional groups. | - Low natural abundance of ¹³C requires longer acquisition times or higher sample concentration.[13]- Does not provide connectivity information directly (requires 2D NMR). |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (with HRMS), fragmentation patterns for structural clues. | - Extremely high sensitivity.- Unambiguously confirms molecular formula.- Can detect trace-level impurities. | - Provides little to no information on stereochemistry or isomeric structure.- Destructive technique. |

| HPLC | Chemical and enantiomeric purity, quantification of impurities. | - Gold standard for purity assessment.[11][12]- Highly quantitative.- Can be coupled with MS for impurity identification (LC-MS). | - Provides no direct structural information on the main component.- Requires development of a suitable analytical method (mobile phase, column). |

Conclusion and Recommended Workflow

For researchers, scientists, and drug development professionals, the robust characterization of building blocks like 1-Fmoc-3-pyrrolidineacetic acid is non-negotiable. While ¹H NMR serves as the essential first-pass technique for confirming the chemical structure and covalent bonding, it should not be used in isolation.

A validated, trustworthy characterization workflow integrates these techniques synergistically:

-

Structure Confirmation: Use ¹H NMR and ¹³C NMR to confirm the molecular structure and connectivity.

-

Mass Verification: Employ High-Resolution Mass Spectrometry to verify the exact mass and confirm the elemental composition.

-

Purity Assessment: Utilize HPLC to quantify chemical purity and, if necessary, chiral HPLC to confirm enantiomeric integrity.

By combining the detailed structural insights from NMR with the precise mass information from MS and the quantitative purity data from HPLC, one can establish a complete, verifiable, and authoritative analytical profile for 1-Fmoc-3-pyrrolidineacetic acid, ensuring its suitability for downstream applications in peptide synthesis and drug discovery.

References

- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.

- A Comparative Guide to Analytical Techniques for Confirming Fmoc Group

- A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)

- ¹H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.

- A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Thieme.

- ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.

- Solid-State ¹⁷O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Windsor.

- Fmoc-(2S,4S-4-amino-1-Boc-pyrrolidine-2-carboxylic acid. Chem-Impex.

- 2S,4R-4-Fluoro-1-Fmoc-pyrrolidine-2-carboxylic acid. Chem-Impex.

- ¹³C NMR spectra of fully ¹³C-labeled compounds: Does molecule symmetry affect C-C coupling?.

- Pyrrolidine - Mass spectrum (electron ioniz

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- Fmoc Amino Acids for SPPS. AltaBioscience.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 13. ualberta.scholaris.ca [ualberta.scholaris.ca]

A Comparative Guide to HPLC Retention Time Analysis of 1-Fmoc-3-pyrrolidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Significance of 1-Fmoc-3-pyrrolidineacetic Acid

1-Fmoc-3-pyrrolidineacetic acid is a crucial building block in peptide synthesis and drug discovery, valued for its unique structural properties. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), and its successful attachment and removal are critical for achieving high purity and yield of the final peptide product.[1] Accurate and reproducible analytical methods are therefore essential to monitor reaction progress, assess purity, and ensure the quality of intermediates and final products.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of Fmoc-protected amino acids due to its high resolution, sensitivity, and quantitative accuracy. This guide will explore the nuances of HPLC retention time analysis for 1-Fmoc-3-pyrrolidineacetic acid, providing a comparative framework for method development and optimization.

The Crucial Role of Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for analyzing Fmoc-protected amino acids. The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18) and a polar mobile phase. The retention of an analyte is primarily driven by its hydrophobicity; more hydrophobic molecules will have a stronger interaction with the stationary phase and thus a longer retention time.

The large, hydrophobic fluorenyl group of the Fmoc moiety dominates the retention behavior of 1-Fmoc-3-pyrrolidineacetic acid in RP-HPLC. However, the pyrrolidine ring and the acetic acid group also contribute to the overall polarity and interaction with the stationary and mobile phases.

Comparative Analysis of RP-HPLC Methods

The retention time of 1-Fmoc-3-pyrrolidineacetic acid is not a fixed value but is highly dependent on the specific HPLC conditions.[2] Below, we compare two common RP-HPLC methods and discuss the rationale behind the choice of parameters.

Experimental Design

To illustrate the impact of different mobile phase additives on the retention time and peak shape of 1-Fmoc-3-pyrrolidineacetic acid, a comparative study is proposed.

Objective: To compare the retention time, peak asymmetry, and resolution of 1-Fmoc-3-pyrrolidineacetic acid using two different acidic modifiers in the mobile phase: Trifluoroacetic Acid (TFA) and Formic Acid (FA).

Instrumentation and Materials:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

-

Mobile Phase A (Aqueous): Water with either 0.1% TFA or 0.1% FA.

-

Mobile Phase B (Organic): Acetonitrile with either 0.1% TFA or 0.1% FA.[4]

-

Sample: 1-Fmoc-3-pyrrolidineacetic acid dissolved in Acetonitrile/Water (50:50, v/v) to a concentration of 1 mg/mL.[3]

Experimental Protocols

Method 1: Trifluoroacetic Acid (TFA) as a Mobile Phase Modifier

-

Column Equilibration: Equilibrate the C18 column with a mobile phase composition of 70% Mobile Phase A (0.1% TFA in Water) and 30% Mobile Phase B (0.1% TFA in Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min.

-

Injection: Inject 10 µL of the sample solution.

-

Elution: Run a gradient elution from 30% to 100% Mobile Phase B over 20 minutes.

-

Detection: Monitor the elution at 265 nm, the characteristic absorbance wavelength for the Fmoc group.[5]

-

Data Analysis: Record the retention time, peak area, and asymmetry factor.

Method 2: Formic Acid (FA) as a Mobile Phase Modifier

-

Column Equilibration: After thoroughly flushing the system to remove all traces of TFA, equilibrate the C18 column with a mobile phase composition of 70% Mobile Phase A (0.1% FA in Water) and 30% Mobile Phase B (0.1% FA in Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min.

-

Injection: Inject 10 µL of the sample solution.

-

Elution: Run the same gradient elution as in Method 1 (30% to 100% Mobile Phase B over 20 minutes).

-

Detection: Monitor the elution at 265 nm.

-

Data Analysis: Record the retention time, peak area, and asymmetry factor.

Expected Results and Discussion

The choice of acidic modifier can significantly impact the chromatography of acidic compounds like 1-Fmoc-3-pyrrolidineacetic acid.

| Parameter | Method 1 (0.1% TFA) | Method 2 (0.1% FA) | Rationale |

| Expected Retention Time | Longer | Shorter | TFA is a stronger ion-pairing agent than formic acid. It forms a neutral complex with the carboxylate group of the analyte, increasing its hydrophobicity and leading to stronger retention on the C18 column.[4] |

| Expected Peak Shape | Sharper, more symmetric | Potentially broader with more tailing | TFA is effective at masking residual silanol groups on the silica-based stationary phase, which can cause peak tailing with acidic analytes. Formic acid is less effective in this regard. |

| System Suitability | Generally preferred for peak shape and resolution. | May be preferred for applications where TFA is undesirable, such as mass spectrometry, as it is more volatile. | The choice of modifier is often a trade-off between chromatographic performance and compatibility with downstream applications. |

dot graph "hplc_method_comparison_workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

} Figure 1: Workflow for the comparative HPLC analysis of 1-Fmoc-3-pyrrolidineacetic acid.

Alternative Analytical Approaches: A Brief Comparison

While RP-HPLC is the dominant technique, other methods can provide complementary information.

| Technique | Principle | Application for 1-Fmoc-3-pyrrolidineacetic acid | Advantages | Disadvantages |

| UV-Vis Spectroscopy | Measures the absorbance of the Fmoc group (around 265 nm and 301 nm). | Primarily used for quantifying the loading of the first Fmoc-amino acid onto a resin during SPPS by measuring the concentration of the cleaved Fmoc-piperidine adduct.[1][6] | Simple, rapid, and cost-effective for quantification. | Lacks the separation power of HPLC; cannot distinguish between the target compound and Fmoc-containing impurities. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Can be coupled with HPLC (LC-MS) to confirm the identity of the peak corresponding to 1-Fmoc-3-pyrrolidineacetic acid by its molecular weight. | Provides unambiguous identification and structural information. High sensitivity. | Higher cost and complexity compared to UV detection. |

| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to separate enantiomers. | If the 3-pyrrolidineacetic acid moiety is chiral, chiral HPLC would be necessary to separate the (R) and (S) enantiomers of the Fmoc-protected compound.[4] | Essential for stereochemical purity analysis. | More specialized and expensive columns; method development can be more complex. |

Factors Influencing Retention Time Stability

Achieving consistent and reproducible retention times is paramount for reliable analysis. Several factors can cause retention time shifts:[7][8][9]

-

Mobile Phase Composition: Even small variations in the percentage of the organic modifier (acetonitrile) can lead to significant changes in retention time.[9]

-

pH of the Mobile Phase: The ionization state of the carboxylic acid group is pH-dependent, which in turn affects its hydrophobicity and retention. Consistent buffering is crucial.[9]

-

Temperature: An increase in column temperature generally leads to a decrease in retention time due to lower mobile phase viscosity and increased analyte diffusion.[7]

-

Flow Rate: Inconsistent flow rates from the pump will directly impact retention times.

-

Column Aging: Over time, the stationary phase can degrade or become contaminated, leading to changes in retention behavior.[8]

-

System Dwell Volume: The volume between the pump and the column can affect gradient delivery and, consequently, retention times, especially when transferring methods between different HPLC systems.[8]

dot graph "retention_time_factors" { rankdir="LR"; node [shape="ellipse", style="filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

} Figure 2: Key factors influencing the HPLC retention time.

Conclusion and Recommendations

The retention time of 1-Fmoc-3-pyrrolidineacetic acid in reversed-phase HPLC is a powerful but variable parameter. For routine purity analysis and reaction monitoring, a robust RP-HPLC method using a C18 column with a gradient of acetonitrile in water and 0.1% TFA as a mobile phase modifier is recommended for optimal peak shape and resolution.

For applications requiring mass spectrometry compatibility, substituting TFA with 0.1% formic acid is a viable alternative, although some optimization may be needed to maintain peak symmetry. It is imperative to control and monitor key parameters such as mobile phase composition, pH, temperature, and flow rate to ensure the reproducibility and accuracy of the analytical results. For stereochemical analysis, chiral HPLC is indispensable.

By understanding the principles outlined in this guide and systematically evaluating the impact of different experimental parameters, researchers can develop and implement reliable HPLC methods for the analysis of 1-Fmoc-3-pyrrolidineacetic acid, ultimately contributing to the successful development of novel peptide-based therapeutics.

References

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

- BenchChem. (2025, December).

-

Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. Journal of Chromatography A, 1157(1-2), 118-132. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Factors Affecting Retention Time. Retrieved from [Link]

-

Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-25). Academic Press.

- Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?

- ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? [Forum discussion].

- ResearchGate. (n.d.). Methods for Removing the Fmoc Group. [PDF].

- Nowick, J. S. (n.d.).

- Biorelevant.com. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis.

-

Hie, L., et al. (2018). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 29(10), 1299-1304. Available at: [Link]

- Boonchiangma, S., et al. (2015). Reversed Phase Chromatographic Analysis of 13 Amino Acids in Honey Samples. Chiang Mai Journal of Science, 42(3), 669-679.

- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.

-

Einarsson, S., et al. (1987). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography B: Biomedical Sciences and Applications, 420, 13-21. Available at: [Link]

- Sigma-Aldrich. (n.d.).

- Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function.

- ResearchGate. (n.d.). Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC....

- Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

- Ye, Y. (2002). Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC. FOOD SCIENCE, 23(9), 91-93.

- Merck Millipore. (n.d.).

- Benchchem. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Factors Affecting Retention Time : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. phenomenex.com [phenomenex.com]

- 5. researchgate.net [researchgate.net]

- 6. renyi.hu [renyi.hu]

- 7. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]

- 8. altabrisagroup.com [altabrisagroup.com]

- 9. researchgate.net [researchgate.net]

Mass Spectrometry Fragmentation Patterns of Fmoc-Pyrrolidine Derivatives: A Comparative Guide

Topic: Mass Spectrometry Fragmentation Patterns of Fmoc-Pyrrolidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes arena of solid-phase peptide synthesis (SPPS) and peptidomimetic drug design, the integrity of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is non-negotiable. For pyrrolidine derivatives—such as Fmoc-Proline (Fmoc-Pro-OH) and its substituted analogs (e.g., Fmoc-4-hydroxyproline )—mass spectrometry (MS) serves as the primary line of defense for quality control.

However, Fmoc-pyrrolidine derivatives exhibit distinct fragmentation behaviors compared to their acyclic counterparts (e.g., Fmoc-Alanine) due to the tertiary carbamate linkage and the cyclic nature of the pyrrolidine ring. This guide dissects these unique patterns, offering a mechanistic comparison against alternative protecting groups and providing a standardized LC-MS/MS workflow for unambiguous identification.

Part 1: Mechanistic Deep Dive

The "Fmoc Reporter" and the Proline Effect

The fragmentation of Fmoc-pyrrolidine derivatives under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is governed by two competing pathways: charge retention on the fluorenyl moiety (the "Reporter" pathway) and charge retention on the pyrrolidine ring (the "Peptide" pathway).

-

The Dibenzofulvene Cation (m/z 179): Unlike Boc-protected derivatives, which fragment via neutral loss of isobutylene and CO₂, Fmoc derivatives characteristically yield a stable aromatic carbocation. The cleavage of the O-CO bond generates the dibenzofulvene cation ([DBF+H]⁺) at m/z 179.08 , or the radical cation at m/z 178 . This is the universal diagnostic ion for Fmoc presence.

-

The Tertiary Carbamate Stability: In Fmoc-Pro-OH, the nitrogen atom is part of a tertiary carbamate. This bond is sterically more hindered and electronically distinct from the secondary carbamate found in Fmoc-Ala-OH.

-

Insight: While the m/z 179 ion remains the base peak in most spectra, the relative abundance of the deprotected pyrrolidine fragment [M - Fmoc + H]⁺ is often lower for proline derivatives than acyclic amino acids due to the higher stability of the tertiary amide bond during the gas-phase protonation process.

-

-

Ring-Specific Fragmentation: Substituted pyrrolidines, such as Fmoc-4-Hyp-OH , exhibit additional neutral losses. The loss of water (-18 Da) from the hydroxyproline ring is a common secondary pathway, often occurring after the loss of the Fmoc group.

Visualization: Fragmentation Pathway

The following diagram illustrates the bifurcated fragmentation pathway of Fmoc-Pro-OH.

Caption: Bifurcated ESI-CID fragmentation pathway of Fmoc-Proline, highlighting the diagnostic m/z 179 reporter ion.

Part 2: Comparative Analysis

This section objectively compares Fmoc-pyrrolidine derivatives against key alternatives to guide selection and analysis.

1. Fmoc-Proline vs. Fmoc-Acyclic Amino Acids (e.g., Fmoc-Ala)

Hypothesis: Does the cyclic nature of proline affect MS detection limits?

-

Observation: Fmoc-Proline derivatives often show a higher intensity precursor ion [M+H]⁺ relative to fragments compared to Fmoc-Ala.

-

Causality: The tertiary amine in the proline ring is more basic (pKa ~10.6) than the primary amine of alanine (pKa ~9.7). In the gas phase, the proline nitrogen strongly sequesters the proton, stabilizing the precursor. However, once fragmentation is induced, the m/z 179 reporter is equally diagnostic for both.

-

Practical Implication: When analyzing mixtures (e.g., crude peptide synthesis cleavage), Fmoc-Pro fragments may appear suppressed if collision energies are optimized for acyclic residues. Recommendation: Use a stepped collision energy (e.g., 20, 35, 50 eV) to ensure detection of both the precursor and the m/z 179 reporter.

2. Fmoc vs. Boc Protecting Groups

A direct comparison of MS signatures for validation purposes.

| Feature | Fmoc-Pyrrolidine (Fmoc-Pro) | Boc-Pyrrolidine (Boc-Pro) |

| Precursor Stability | High (Stable to acid in mobile phase) | Moderate (Labile in acidic LC modifiers) |

| Diagnostic Ion | m/z 179.08 (Dibenzofulvene cation) | m/z 57.07 (t-Butyl cation) |

| Neutral Loss | -222 Da (Fmoc-OH) or -204 Da (DBF) | -56 Da (Isobutylene) & -100 Da (Boc) |

| Fragmentation Mode | Charge remote & charge directed | Predominantly charge directed |

| False Positives | Low (m/z 179 is highly specific) | High (m/z 57 is common background) |

Scientist's Note: The m/z 57 ion for Boc is often buried in low-mass chemical noise. The m/z 179 Fmoc ion is in a "quieter" region of the spectrum, making Fmoc derivatives easier to validate in dirty matrices.

Part 3: Experimental Protocol (Self-Validating Workflow)

Objective: Confirm the identity and purity of Fmoc-4-hydroxyproline (Fmoc-Hyp-OH) using LC-MS/MS.

Materials

-

Mobile Phase A: Water + 0.1% Formic Acid (FA).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

Method

-

Sample Prep: Dissolve 1 mg of derivative in 1 mL 50:50 ACN:Water. Dilute to 10 µg/mL.

-

LC Gradient: 5% B to 95% B over 5 minutes. Fmoc derivatives are hydrophobic and will elute late (typically >60% B).

-

MS Parameters (ESI+):

-